Sodium L-glutamate hydrate

概要

説明

グルタミン酸ナトリウムは、白色の結晶性粉末であり、さまざまな料理、特にアジア料理でうまみ調味料として広く使用されていますグルタミン酸ナトリウムは、1908年に日本の生化学者池田菊苗によって初めて単離され、同定されました .

準備方法

グルタミン酸ナトリウムは、いくつかの方法によって製造できます。

植物性タンパク質の加水分解: この方法は、塩酸を用いて植物性タンパク質を加水分解し、ペプチド結合を切断してグルタミン酸を遊離させ、その後水酸化ナトリウムで中和してグルタミン酸ナトリウムを生成するプロセスです.

化学合成: グルタミン酸ナトリウムは、アクリロニトリルを用いて化学的に合成することもできます。

バクテリア発酵: グルタミン酸ナトリウムを製造する最も一般的な工業的方法は、バクテリア発酵です。このプロセスでは、コリネバクテリウム属などのバクテリアを、砂糖大根、サトウキビ、または糖蜜などの供給源からのアンモニアと炭水化物と一緒に培養します。

化学反応の分析

グルタミン酸ナトリウムは、さまざまな化学反応を起こします。

酸化: グルタミン酸ナトリウムは、酸化されてグルタミン酸やその他の誘導体を生成することができます。

脱水: グルタミン酸ナトリウムは、高温で加熱すると脱水反応を起こし、ピログルタミン酸を生成します.

置換: グルタミン酸ナトリウムは、ナトリウムイオンが他のカチオンに置き換わる置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、塩酸、水酸化ナトリウム、およびさまざまな酸化剤が含まれます。これらの反応から生成される主な生成物には、グルタミン酸、ピログルタミン酸、およびその他のグルタミン酸誘導体が含まれます。

4. 科学研究での応用

グルタミン酸ナトリウムは、幅広い科学研究に応用されています。

化学: グルタミン酸ナトリウムは、アミノ酸やペプチドを含むさまざまな化学反応や研究で試薬として使用されます。

生物学: 生物学的研究では、グルタミン酸ナトリウムは、細胞プロセスや神経伝達におけるグルタミン酸の効果を研究するために使用されます。

医学: グルタミン酸ナトリウムは、神経系への影響、および肥満や代謝性疾患などの疾患における可能性のある役割を調査するために、医学研究で使用されてきました.

科学的研究の応用

Biochemical Research

Neuroscience

- Sodium L-glutamate acts as an excitatory neurotransmitter , playing a critical role in synaptic transmission and plasticity. It is utilized in various studies involving neuronal cultures and animal models to investigate neurological functions and disorders.

- Case Study : Research involving rat hippocampal slice cultures demonstrated that sodium L-glutamate modulates microglial movement post-spreading depression, a phenomenon linked to migraine pathophysiology .

Cell Culture

- It serves as a vital component in cell culture media, particularly in the Minimum Essential Medium (MEM) , where it supports the growth of various cell lines by providing essential nutrients .

- Application Example : Sodium L-glutamate is included in the formulation of non-essential amino acids solutions for mammalian cell culture, enhancing cell viability and proliferation.

Pharmaceutical Applications

Drug Development

- Sodium L-glutamate is investigated for its potential therapeutic effects in conditions such as ischemic heart disease. Studies have shown that it may mimic cardioprotective effects similar to those achieved through ischemic preconditioning .

- Research Insight : In isolated rat heart models, glutamate administration was found to influence myocardial metabolism, highlighting its role in cardiac protection mechanisms.

Food Industry

Flavor Enhancer

- As a widely recognized flavor enhancer, sodium L-glutamate is used in various food products to enhance umami taste. It is particularly prevalent in processed foods, soups, and sauces.

- Regulatory Insights : The European Food Safety Authority (EFSA) has evaluated the safety of sodium L-glutamate as a food additive, confirming its non-irritant properties and establishing acceptable daily intake levels .

Agricultural Applications

Plant Growth

- Sodium L-glutamate has been explored as an additive in growth media for phytopathogens and plant tissues. It supports the growth of specific strains like Xylella fastidiosa, which affects important crops .

- Experimental Findings : Studies have shown that incorporating sodium L-glutamate into growth media can optimize conditions for cultivating plant pathogens, aiding in research on plant diseases.

作用機序

グルタミン酸ナトリウムは、味蕾のグルタミン酸受容体を刺激することで作用し、脳に信号を送って特徴的なうまみ味を生成します . 体内で、グルタミン酸は神経伝達物質として働き、さまざまな代謝経路に関与しています。グルタミン酸は、グルタミン酸受容体との相互作用を通じて腸で吸収され、燃料として使用されるか、他の分子に組み込まれます .

6. 類似化合物の比較

グルタミン酸ナトリウムは、うまみ味を与える能力のために、うまみ調味料の中ではユニークです。類似の化合物には以下のようなものがあります。

イノシン酸二ナトリウム: しばしばグルタミン酸ナトリウムと組み合わせて使用され、うまみ味を高めます。

グアニル酸二ナトリウム: グルタミン酸ナトリウムと一緒に使用されることが多い、もう1つのうまみ増強剤です。

加水分解植物性タンパク質: グルタミン酸を含んでおり、さまざまな食品のうまみ調味料として使用されます。

オートリシス酵母エキス: 天然のグルタミン酸を含んでおり、加工食品の味を高めるために使用されます.

グルタミン酸ナトリウムは、その幅広い使用と食品のうまみ味を高める効果において際立っています。

類似化合物との比較

Monosodium glutamate is unique among flavor enhancers due to its ability to impart the umami taste. Similar compounds include:

Disodium Inosinate: Often used in combination with monosodium glutamate to enhance umami flavor.

Disodium Guanylate: Another umami enhancer that is commonly used with monosodium glutamate.

Hydrolyzed Vegetable Protein: Contains glutamate and is used as a flavor enhancer in various foods.

Autolyzed Yeast Extract: Contains naturally occurring glutamate and is used to enhance flavor in processed foods.

Monosodium glutamate stands out due to its widespread use and effectiveness in enhancing the savory taste of foods.

生物活性

Sodium L-glutamate hydrate, commonly referred to as monosodium glutamate (MSG), is a sodium salt of the amino acid L-glutamic acid. It is widely used as a flavor enhancer in food and has various biological activities that have been the subject of extensive research. This article explores its biological activity, safety, and efficacy based on diverse sources.

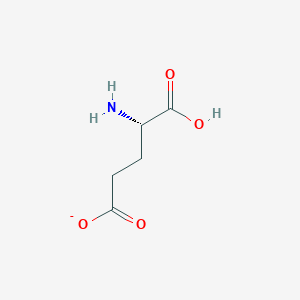

- Molecular Formula : C₅H₈NNaO₄·xH₂O

- Molecular Weight : 169.1 g/mol

- Solubility : Highly soluble in water (417 g/L) .

Sodium L-glutamate functions primarily as an excitatory neurotransmitter in the central nervous system (CNS). It plays a critical role in synaptic transmission and plasticity, influencing learning and memory processes. The biological activity of glutamate is mediated through its interaction with various receptors, including:

- NMDA Receptors : Involved in synaptic plasticity and memory function.

- AMPA Receptors : Facilitate fast synaptic transmission.

- Metabotropic Glutamate Receptors (mGluRs) : Modulate neurotransmission and neuroprotection .

Biological Effects

- Neuroprotective Effects :

-

Toxicity and Safety :

- Acute toxicity studies reveal that sodium L-glutamate has low toxicity, with no adverse effects observed at doses up to 5,000 mg/kg body weight .

- Long-term studies indicate increased organ weights (kidney and spleen) at high doses; however, these changes were not associated with adverse histopathological findings .

- Potential Side Effects :

Table 1: Summary of Key Studies on this compound

| Study | Findings | Methodology |

|---|---|---|

| Safety Assessment | No inhibition of microbial growth observed; low acute toxicity reported | Broth dilution method; animal studies |

| Neuroprotective Study | Sodium L-glutamate enhances neuronal survival; mimics ischemic preconditioning | Isolated rat heart model |

| Toxicological Evaluation | Increased organ weights observed but not adverse | OECD guideline studies on chronic toxicity |

Case Studies

-

Case Study on Neuroprotection :

In a study investigating the effects of sodium L-glutamate on rat cerebrocortical neurons, it was found that treatment with sodium L-glutamate improved cell viability under stress conditions. This suggests its potential role in neuroprotection during ischemic events . -

Epidemiological Observations :

Epidemiological studies have noted correlations between high MSG consumption and various health issues, including metabolic syndrome symptoms. However, these findings require further investigation to establish causation .

特性

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

CAS番号 |

6106-04-3 |

分子式 |

C5H10NNaO5 |

分子量 |

187.13 g/mol |

IUPAC名 |

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |

InChIキー |

GJBHGUUFMNITCI-QTNFYWBSSA-M |

不純物 |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |

異性体SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |

正規SMILES |

C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |

沸点 |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

密度 |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

物理的記述 |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

溶解性 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

同義語 |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。